

# chemical structure and stereochemistry of (S)-2-Chloro-4-methylvaleric acid

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## Compound of Interest

Compound Name: (S)-2-Chloro-4-methylvaleric acid

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An In-depth Technical Guide to (S)-2-Chloro-4-methylvaleric acid

## Introduction

**(S)-2-Chloro-4-methylvaleric acid**, a chiral  $\alpha$ -chloro carboxylic acid, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structural features—a single stereocenter at the  $\alpha$ -carbon, a reactive chloro substituent, and a carboxylic acid moiety—make it a versatile synthon for constructing complex, enantiomerically pure molecules. The precise three-dimensional arrangement defined by its (S)-configuration is of paramount importance, as biological systems often exhibit high stereoselectivity. Consequently, the ability to synthesize and characterize this specific enantiomer is crucial for the development of targeted therapeutics and other specialized chemical agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, analytical characterization, and applications for researchers and drug development professionals.

## Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the starting point for any technical application. **(S)-2-Chloro-4-methylvaleric acid** is systematically named according to IUPAC nomenclature to avoid ambiguity.

Property	Value	Source
IUPAC Name	(2S)-2-chloro-4-methylpentanoic acid	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	(S)-2-Chloro-4-methylpentanoic Acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	28659-81-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	150.60 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to light yellow liquid	
Boiling Point	228.0±13.0 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.1±0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>

## Molecular Structure Visualization

The two-dimensional structure highlights the key functional groups and the chiral center responsible for its stereochemical properties.

Caption: 2D structure of **(S)-2-Chloro-4-methylvaleric acid** with key groups highlighted.

## Stereochemistry: The (S)-Configuration

The biological and chemical functionality of this molecule is critically dependent on the specific arrangement of atoms around the C2 carbon, its sole stereocenter. The designation '(S)' is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

- Assigning Priorities: The four groups attached to the chiral carbon (C2) are ranked by atomic number:
  - Priority 1: -Cl (Chlorine, Z=17)
  - Priority 2: -COOH (The carbon is bonded to two oxygen atoms)
  - Priority 3: -CH<sub>2</sub>CH(CH<sub>3</sub>)<sub>2</sub> (Isobutyl group)

- Priority 4: -H (Hydrogen, Z=1)
- Determining Configuration: By orienting the molecule so that the lowest priority group (-H) points away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the (S)-configuration, from the Latin *sinister* for left.

The importance of stereoisomerism cannot be overstated, particularly in pharmacology, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic. [4] Therefore, stereoselective synthesis is not merely an academic exercise but a necessity for producing safe and effective active pharmaceutical ingredients (APIs).

## Stereoselective Synthesis

Achieving high enantiomeric purity is the primary goal in the synthesis of **(S)-2-Chloro-4-methylvaleric acid**. The most reliable and common strategy involves starting from a readily available, enantiopure precursor that shares the required carbon skeleton and stereochemistry. (S)-Leucine is an ideal starting material.

## Protocol: Synthesis from (S)-Leucine

This transformation is a classic example of a stereospecific reaction where the configuration of the starting material dictates the configuration of the product. The conversion of the amino group to a chloro group proceeds with retention of configuration.

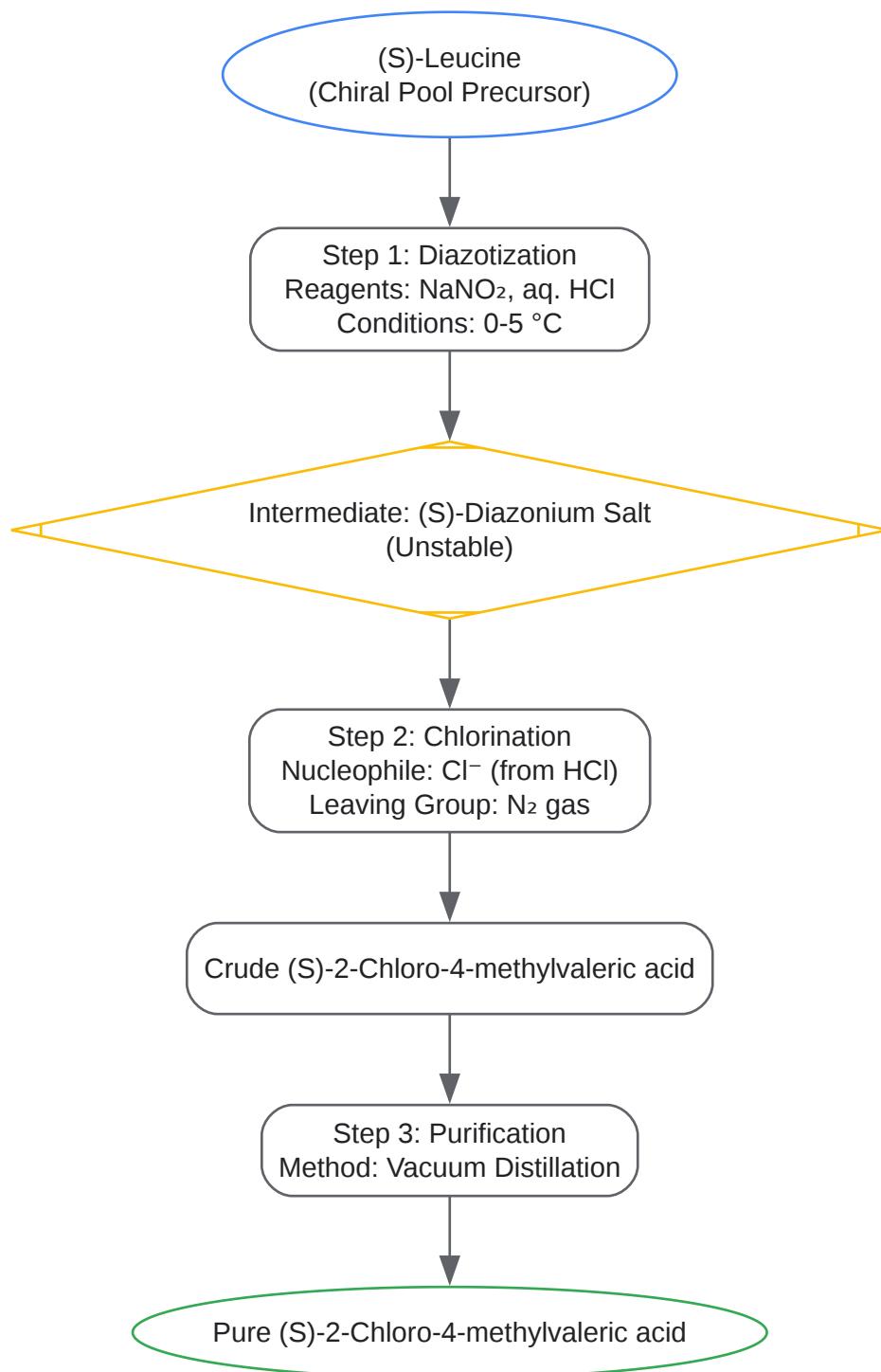
### Step-by-Step Methodology:

- **Diazotization:** (S)-Leucine is dissolved in an aqueous acidic medium (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath.
- **Formation of Diazonium Salt:** A solution of sodium nitrite ( $\text{NaNO}_2$ ) is added dropwise to the cooled leucine solution with vigorous stirring. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt intermediate. This reaction converts the primary amine ( $-\text{NH}_2$ ) into a diazonium group ( $-\text{N}_2^+$ ).
- **Nucleophilic Substitution (Chlorination):** The diazonium group is an excellent leaving group (it departs as  $\text{N}_2$  gas). In the presence of chloride ions (from the HCl solvent), it is displaced by

a chloride nucleophile. This substitution occurs at the  $\alpha$ -carbon.

- Work-up and Purification: After the reaction is complete (indicated by the cessation of nitrogen gas evolution), the aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (like  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure to yield the crude product.
- Final Purification: The crude **(S)-2-Chloro-4-methylvaleric acid** can be further purified by vacuum distillation to obtain the final product with high chemical and enantiomeric purity.[\[5\]](#)

## Synthetic Workflow Diagram



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Caption: Stereoselective synthesis of **(S)-2-Chloro-4-methylvaleric acid** from (S)-Leucine.

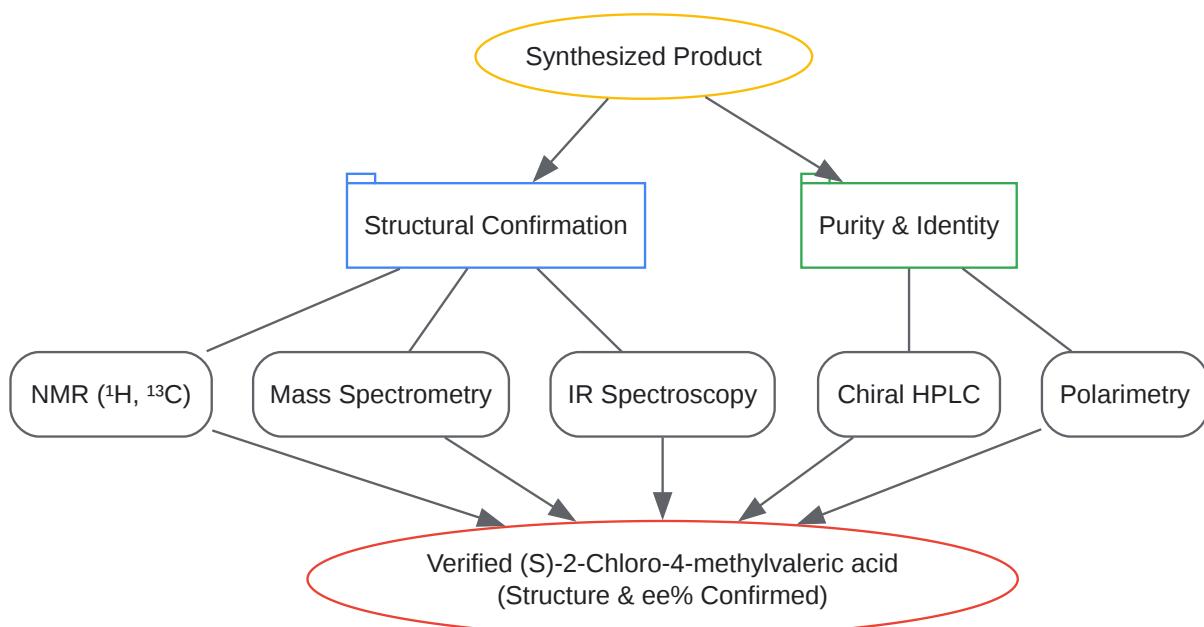
## Spectroscopic Analysis and Characterization

Confirming the chemical structure and assessing the enantiomeric purity are critical quality control steps. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.[\[4\]](#)[\[6\]](#)

Technique	Purpose	Expected Observations
<sup>1</sup> H NMR	Structural confirmation & proton environment	<ul style="list-style-type: none"><li>- A broad singlet for the carboxylic acid proton (&gt;10 ppm).</li><li>- A triplet/doublet of doublets for the <math>\alpha</math>-proton (-CHCl) around 4.3-4.4 ppm.</li><li>- Multiplets for the -CH<sub>2</sub>- and -CH- protons of the isobutyl group.</li><li>- Two distinct doublets for the diastereotopic methyl protons of the isobutyl group (~0.9-1.0 ppm). [7]</li></ul>
<sup>13</sup> C NMR	Carbon skeleton confirmation	<ul style="list-style-type: none"><li>- Carbonyl carbon (~170-175 ppm).</li><li>- <math>\alpha</math>-Carbon (-CHCl) signal.</li><li>- Signals corresponding to the isobutyl group carbons.</li></ul>
Mass Spec.	Molecular weight confirmation	<ul style="list-style-type: none"><li>- Molecular ion peak [M]<sup>+</sup> at m/z 150/152 (due to <sup>35</sup>Cl/<sup>37</sup>Cl isotopes).</li><li>- Characteristic fragmentation pattern (e.g., loss of Cl, COOH).</li></ul>
IR Spec.	Functional group identification	<ul style="list-style-type: none"><li>- Broad O-H stretch from ~2500-3300 cm<sup>-1</sup> (carboxylic acid).</li><li>- Sharp C=O stretch around 1710 cm<sup>-1</sup>.</li><li>- C-Cl stretch around 600-800 cm<sup>-1</sup>.</li></ul>
Chiral HPLC	Enantiomeric purity (ee%)	<ul style="list-style-type: none"><li>- Separation of (S) and (R) enantiomers using a chiral stationary phase, allowing for quantification of each.</li></ul>
Polarimetry	Confirmation of chirality	<ul style="list-style-type: none"><li>- Measurement of specific rotation <math>[\alpha]D</math>. The sign (+ or -) and magnitude confirm the presence of a single</li></ul>

enantiomer, though the value is condition-dependent.

## Analytical Workflow for Quality Control



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Caption: Integrated analytical workflow for the characterization of the target molecule.

## Applications in Research and Drug Development

The utility of **(S)-2-Chloro-4-methylvaleric acid** stems from the reactivity of the  $\alpha$ -chloro group, which is a competent leaving group for  $S_N2$  reactions. This allows for the stereospecific introduction of a wide range of nucleophiles (e.g., amines, thiols, azides) at the chiral center, typically with inversion of configuration.

Key Roles:

- Chiral Synthon: It serves as a precursor for synthesizing other chiral molecules, including  $\alpha$ -amino acids,  $\alpha$ -hydroxy acids, and  $\alpha$ -azido acids, which are common motifs in pharmaceutical compounds.

- Fragment in Drug Discovery: The isobutyl moiety is a key feature of the amino acid leucine and is often used in drug design to interact with hydrophobic pockets in target proteins. This building block allows for the incorporation of this feature with defined stereochemistry.
- Importance of Halogenation: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market.[8][9] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making halogenated building blocks like this one highly valuable.[8][9]

## Safety and Handling

**(S)-2-Chloro-4-methylvaleric acid** is classified as a corrosive and irritant. According to GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319).[2]

- Handling: Should be handled in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
- Storage: Store in a cool, dark, and dry place, preferably below 15°C.

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